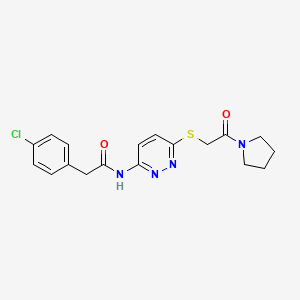

2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

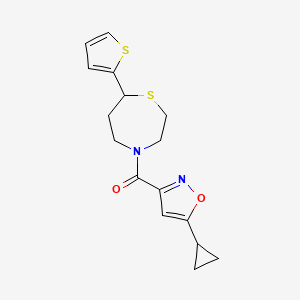

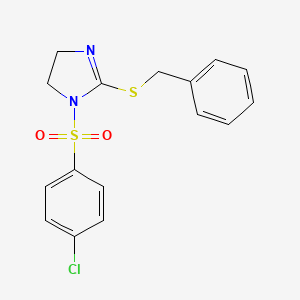

The compound contains several notable structural features, including a pyridazine ring, a pyrrolidine ring, and a chlorophenyl group. The pyridazine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridazine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and the thioether could enhance its solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry and Medicinal Applications :

- This compound is part of a class of Pyridazino(4,5-b)indole-1-acetamide compounds, which have been noted for their activity in various therapeutic areas including cardiac, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).

Oxidation Reactivity and Chemical Synthesis :

- The oxidation of compounds structurally related to 2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide has been studied. This research explored the chemical oxidation of related compounds, which yielded various products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Molecular Docking and Antimicrobial Activity :

- Novel pyridine derivatives, which include compounds structurally similar to the one , have been subjected to in silico molecular docking screenings, indicating moderate to good binding energies on target proteins. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Dehydration and Synthesis Methods in Organic Chemistry :

- Studies on the dehydration of related 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which is a method for synthesizing various derivatives. This research provides insights into synthetic methods relevant to the compound (Kavina et al., 2018).

Insecticidal Properties :

- Research on heterocycles incorporating a thiadiazole moiety, derived from related compounds, demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control (Fadda et al., 2017).

Structural and Activity Studies in Pharmacology :

- A series of related N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. This research highlights the importance of structural variations in determining biological activity (Barlow et al., 1991).

Safety and Hazards

As this compound is a novel or less-studied substance, specific safety and hazard information may not be available.

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2S/c19-14-5-3-13(4-6-14)11-16(24)20-15-7-8-17(22-21-15)26-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVIRYUYFBGWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)

![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)